molecular formula C23H38NNaO19 B13830940 Neuramin lactose; Neuraminyllactose; Sialyllactose;-2,3-Sialyllactose

Neuramin lactose; Neuraminyllactose; Sialyllactose;-2,3-Sialyllactose

Cat. No.: B13830940
M. Wt: 655.5 g/mol
InChI Key: GNRWSMYCXVSPHE-RCQPOWRYSA-M
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Description

Neuramin lactose, also known as Neuraminyllactose, Sialyllactose, or 2,3-Sialyllactose, is a sialylated oligosaccharide composed of N-acetylneuraminic acid (Neu5Ac) and lactose. It is predominantly found in human milk and plays a crucial role in infant nutrition and development. Sialyllactose is known for its health benefits, including supporting resistance to pathogens, gut maturation, immune function, and cognitive development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sialyllactose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. One common approach involves the use of sialidases, which are enzymes that catalyze the transfer of sialic acid residues to lactose. For example, a novel exo-α-sialidase from Bacteroides fragilis has been used to produce 6’-sialyllactose with high efficiency and strict α2-6 regioselectivity . The reaction conditions typically involve using sialic acid dimer or oligomer and lactose at specific pH and temperature settings.

Industrial Production Methods: Industrial production of sialyllactose often involves microbial synthesis using genetically engineered bacteria. For instance, Escherichia coli strains have been engineered to express sialic acid synthase and N-acylneuraminate cytidylyltransferase, along with sialyltransferases from various sources. These engineered strains can efficiently produce sialyllactose at high cell densities .

Chemical Reactions Analysis

Types of Reactions: Sialyllactose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, while oxidation reactions can modify the sialic acid residues. Glycosylation reactions involve the addition of sugar moieties to the compound.

Common Reagents and Conditions: Common reagents used in these reactions include sialidases, glycosyltransferases, and oxidizing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the enzymatic synthesis of sialyllactose often requires specific pH, temperature, and substrate concentrations .

Major Products Formed: The major products formed from these reactions include various sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose. These products have different regioselectivities and biological activities, making them valuable for various applications .

Mechanism of Action

The mechanism of action of sialyllactose involves its interaction with various molecular targets and pathways. Sialyllactose can bind to specific receptors on the surface of cells, modulating cellular signaling pathways and immune responses. For example, 3’-sialyllactose has been shown to enhance laminin subunit gamma-2 expression and promote osteogenic differentiation via the phosphatidylinositol 3‑kinase/protein kinase B signaling pathway . Additionally, sialyllactose can inhibit the adhesion of pathogens to the intestinal lining, thereby preventing infections .

Properties

Molecular Formula

C23H38NNaO19

Molecular Weight

655.5 g/mol

IUPAC Name

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate

InChI

InChI=1S/C23H39NO19.Na/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33;/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38);/q;+1/p-1/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+;/m0./s1

InChI Key

GNRWSMYCXVSPHE-RCQPOWRYSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O.[Na+]

Origin of Product

United States

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